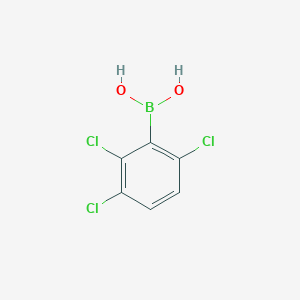
(2,3,6-Trichlorophenyl)boronic acid
説明
(2,3,6-Trichlorophenyl)boronic acid is a type of organoboron compound. It is a boronic acid, which is a class of compounds containing a boron atom bonded to three oxygen atoms . The molecular formula of (2,3,6-Trichlorophenyl)boronic acid is C6H4BCl3O2 .
Molecular Structure Analysis
The molecular structure of (2,3,6-Trichlorophenyl)boronic acid consists of a phenyl ring (a six-membered carbon ring) with three chlorine atoms and a boronic acid group attached .Chemical Reactions Analysis
Boronic acids, including (2,3,6-Trichlorophenyl)boronic acid, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .科学的研究の応用
Catalysis and Organic Synthesis
Boronic acids, including (2,3,6-Trichlorophenyl)boronic acid, are versatile molecules widely used in organic chemistry. The inherent catalytic property of boronic acids enables a range of organic reactions, molecular recognition, and assembly processes. A study by Hashimoto et al. (2015) highlighted a boronic acid catalysis enabling highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals, paving the way for synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Sensing and Detection
The binding properties of boronic acids with cis-1,2-or 1,3-diol make them excellent candidates for developing fluorescent sensors. These sensors can detect and probe carbohydrates, bioactive substances, and various ions. For instance, Huang et al. (2012) discussed the progress of boronic acid sensors for substances like L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).
Biomedical Applications
Boronic acid compounds have found extensive applications in biomedicine. They are used in developing enzyme inhibitors, boron neutron capture agents for cancer therapy, and antibody mimics. Yang et al. (2003) provided a comprehensive review of the developments in the use of boronic acid compounds in pharmaceuticals over six years, highlighting their surge in interest due to their unique structural features (Yang, Gao, & Wang, 2003).
Polymer Science
Boronic acid-containing polymers have shown potential in a variety of biomedical applications, including the treatment of HIV, obesity, diabetes, and cancer. Cambre and Sumerlin (2011) emphasized the unique reactivity, solubility, and responsive nature of boronic acid-containing (co)polymers, suggesting further exploration in biomaterials due to their versatility (Cambre & Sumerlin, 2011).
作用機序
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,6-trichlorophenylboronic acid . Factors such as pH and temperature can affect the stability of boronic acids and their ability to form bonds with biological targets.
特性
IUPAC Name |
(2,3,6-trichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPIKELJCFCNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287950 | |
| Record name | B-(2,3,6-Trichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851756-53-1 | |
| Record name | B-(2,3,6-Trichlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851756-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2,3,6-Trichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




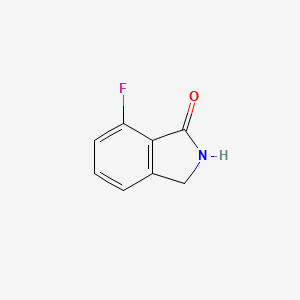
![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1446764.png)
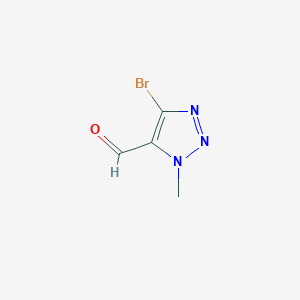
![3-(4-Cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446766.png)
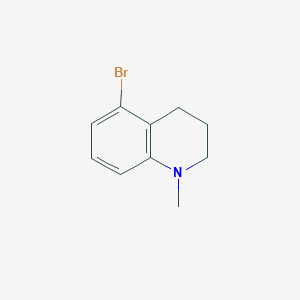
![[5-(Trifluoromethyl)-2-furyl]acetonitrile](/img/structure/B1446769.png)
![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1446770.png)
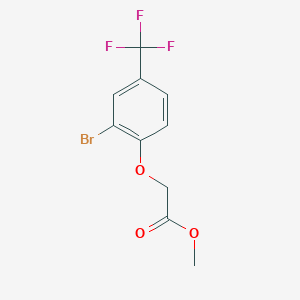
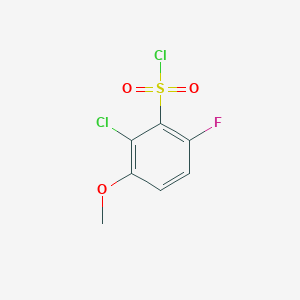
![8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1446775.png)
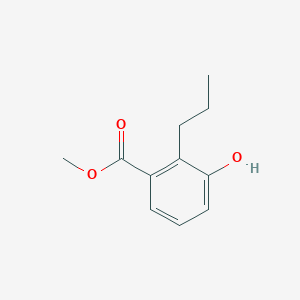
![3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1446779.png)
